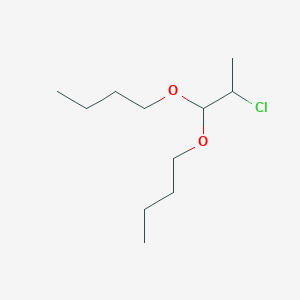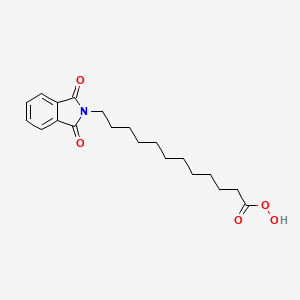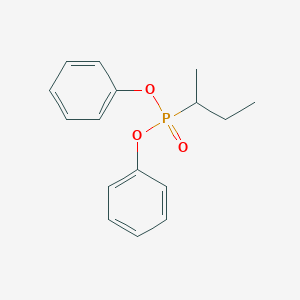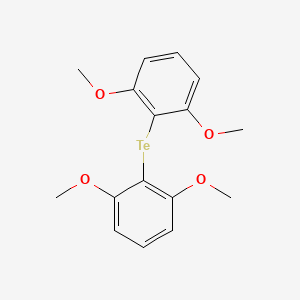![molecular formula C11H14O3S2 B12561998 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid CAS No. 143612-18-4](/img/structure/B12561998.png)
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid is an organic compound that contains both a benzoic acid moiety and a sulfanyl group This compound is of interest due to its unique chemical structure, which includes multiple sulfanyl groups and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-[(2-hydroxyethyl)sulfanyl]ethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid involves its interaction with thiol-containing enzymes and proteins. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol: Similar structure with additional ethoxy groups.
2-[(2-Hydroxyethyl)sulfanyl]ethanol: Lacks the benzoic acid moiety.
2-Mercaptobenzoic acid: Contains only one sulfanyl group.
Uniqueness
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and multiple sulfanyl groups
Propriétés
Numéro CAS |
143612-18-4 |
|---|---|
Formule moléculaire |
C11H14O3S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]benzoic acid |
InChI |
InChI=1S/C11H14O3S2/c12-5-6-15-7-8-16-10-4-2-1-3-9(10)11(13)14/h1-4,12H,5-8H2,(H,13,14) |
Clé InChI |
SRQCQBZKDYUXHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)SCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)

![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
